molecular formula C16H14ClFN2O3 B5818414 ETHYL 4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE

ETHYL 4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE

Cat. No.: B5818414
M. Wt: 336.74 g/mol
InChI Key: PZBYRZJFJLQLEI-UHFFFAOYSA-N
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Description

ETHYL 4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE: is a synthetic organic compound with a complex structure It is characterized by the presence of an ethyl ester group, a benzoate moiety, and a substituted aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE typically involves multiple steps. One common method includes the reaction of 4-chloro-2-fluoroaniline with ethyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: ETHYL 4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

ETHYL 4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved can include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

  • ETHYL 4-[(3-(3-CHLOROPHENYL)-2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}ACRYLOYL)AMINO]BENZOATE
  • ETHYL 4-({3-[(4-FLUOROANILINO)CARBONYL]-2H-CHROMEN-2-YLIDENE}AMINO)BENZOATE

Comparison: ETHYL 4-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE is unique due to the presence of both chloro and fluoro substituents on the aniline ring, which can significantly influence its reactivity and interaction with biological targets. Similar compounds may lack one of these substituents or have different functional groups, leading to variations in their chemical behavior and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 4-[(4-chloro-2-fluorophenyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O3/c1-2-23-15(21)10-3-6-12(7-4-10)19-16(22)20-14-8-5-11(17)9-13(14)18/h3-9H,2H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBYRZJFJLQLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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